molecular formula C15H14ClNO4S B2360591 3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid CAS No. 1214050-43-7

3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid

Cat. No. B2360591
CAS RN: 1214050-43-7
M. Wt: 339.79
InChI Key: WXRDOYKQGTZUTF-UHFFFAOYSA-N
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Description

“3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid” is a complex organic compound. It is used as a pharmaceutical intermediate . The molecular formula of this compound is C9H9ClO4S .


Molecular Structure Analysis

The molecular structure of “3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid” can be represented by the SMILES string: OC(=O)CCC1=CC=C(C=C1)S(Cl)(=O)=O . This indicates that the compound contains a carboxylic acid group (OC(=O)), a phenyl ring (C1=CC=C(C=C1)), and a sulfonyl chloride group (S(Cl)(=O)=O).


Physical And Chemical Properties Analysis

The molecular weight of “3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid” is 248.68 g/mol . It’s sensitive to moisture and reacts with water .

Scientific Research Applications

GABAB Receptor Antagonists

  • 3-Amino-3-(4-chlorophenyl)propanoic acid, a lower homologue of baclofen, phaclofen, and saclofen, is identified as a weak specific antagonist of GABA at the GABAB receptor (Abbenante, Hughes, & Prager, 1997).
  • Baclofen, closely related to 3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid, is examined for its crystal structure and interactions with other acids, offering insights into its pharmaceutical applications (Báthori & Kilinkissa, 2015).

Synthesis and Applications

  • Research on saclofen, a derivative of 3-(4-chlorophenyl)propanoic acid, explores its synthesis and application as a GABAB receptor antagonist (Abbenante & Prager, 1992).
  • A study on the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives discusses their conformational properties, which is significant for chemical applications (Tye & Skinner, 2002).

Pharmaceutical Applications

  • Investigations into novel thromboxane receptor antagonists and their derivatives highlight the potential therapeutic applications of these compounds in treating cardiovascular diseases (Wang et al., 2014).
  • The compound's derivatives have been studied for their role as inhibitors in human heart chymase, suggesting their utility in cardiovascular and inflammatory disorders (Niwata et al., 1997).

Safety And Hazards

This compound is classified as causing severe skin burns and eye damage . Therefore, it should be handled with appropriate safety measures.

properties

IUPAC Name

2-(benzenesulfonamido)-3-(4-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c16-12-8-6-11(7-9-12)10-14(15(18)19)17-22(20,21)13-4-2-1-3-5-13/h1-9,14,17H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRDOYKQGTZUTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid

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